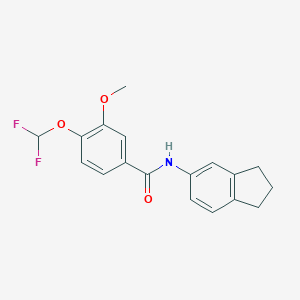
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide, also known as DIMEB, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. DIMEB has shown promising results in preclinical studies and has the potential to be a valuable tool in understanding various biological processes.
Mécanisme D'action
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide exerts its biological effects by inhibiting the activity of a protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, this compound disrupts the function of other proteins that are dependent on HSP90 for their stability and activity. This leads to the induction of apoptosis in cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase-3 pathway. This compound has also been shown to inhibit the activity of the AKT and MAPK signaling pathways, which are involved in the regulation of cell growth and survival. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are involved in the pathogenesis of Alzheimer's and Parkinson's disease, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide in lab experiments is its specificity for HSP90 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the biological effects of HSP90 inhibition. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide. One area of interest is in the development of this compound analogs that have improved solubility and bioavailability. Another direction is in the study of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the use of this compound in animal models of disease could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis starts with the reaction of 4-(difluoromethoxy)benzene with 2,3-dihydro-1H-indene-5-carboxylic acid to form 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)benzamide. This intermediate is then reacted with 3-methoxybenzoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research. This compound has shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H17F2NO3 |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H17F2NO3/c1-23-16-10-13(6-8-15(16)24-18(19)20)17(22)21-14-7-5-11-3-2-4-12(11)9-14/h5-10,18H,2-4H2,1H3,(H,21,22) |
Clé InChI |
JGFSZNKFKYWEQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC(F)F |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![3-cyclopentyl-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279699.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)

![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
![1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B279707.png)
![3,5-bis(difluoromethyl)-1-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279708.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B279709.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279710.png)

